5-Amino-1,3-dihydro-2H-benzimidazol-2-one, also known as 5-aminobenzimidazolinone (5-ABZ), is a heterocyclic aromatic compound with the chemical formula C7H7N3O. Its synthesis can be achieved through various methods, including the condensation of o-phenylenediamine and urea, the cyclization of 5-aminourea with formic acid, or the reaction of 5-nitrourea with reducing agents [].
This compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help in determining its structure, purity, and other relevant chemical properties [, ].
Research suggests that 5-ABZ possesses various potential applications in scientific research, although its use is still under exploration:
5-Amino-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound characterized by its unique structure, featuring a benzimidazole core. The molecular formula is C₇H₇N₃O, and it has a molecular weight of approximately 149.15 g/mol. This compound is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and material sciences. Its chemical structure includes an amino group at the 5-position and a carbonyl group at the 2-position, contributing to its reactivity and biological properties .
The biological activity of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one has been the subject of various studies. It exhibits potential pharmacological properties, including:
Several methods have been developed for synthesizing 5-Amino-1,3-dihydro-2H-benzimidazol-2-one:
5-Amino-1,3-dihydro-2H-benzimidazol-2-one finds applications in several domains:
Interaction studies involving 5-Amino-1,3-dihydro-2H-benzimidazol-2-one primarily focus on its potential interactions with biological targets:
Several compounds share structural similarities with 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Amino-1,3-dimethylbenzimidazol-2-one | C₉H₁₁N₃O | Contains methyl groups that enhance lipophilicity |
| Benzimidazole | C₇H₆N₂ | Basic structure without substituents; less reactive |
| 2-Hydroxybenzimidazole | C₇H₈N₂O | Hydroxy group alters solubility and reactivity |
The uniqueness of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one lies in its specific functional groups that confer distinct biological activities and reactivity compared to these similar compounds. Its ability to undergo acylation and other modifications further enhances its versatility in synthetic chemistry and medicinal applications .